molecular formula C10H18BrNO2 B1376028 tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate CAS No. 1420859-80-8

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

Cat. No.: B1376028
CAS No.: 1420859-80-8
M. Wt: 264.16 g/mol
InChI Key: IMCAWEYWTGJUEH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO2 . It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method includes the reaction of azetidine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: New azetidine derivatives with different functional groups.

    Reduction Reactions: Azetidine alcohols.

    Oxidation Reactions: Azetidine ketones or aldehydes.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the preparation of azetidine-containing pharmaceuticals and agrochemicals .

Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biological pathways and mechanisms .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the development of new polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate depends on its specific applicationThe bromine atom in the molecule can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is unique due to the presence of the bromoethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. In contrast, similar compounds with different substituents may exhibit distinct reactivity and applications. For example, tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate has a bromomethyl group, which may lead to different substitution patterns and reaction outcomes .

Biological Activity

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, with the chemical formula C10H18BrNO2 and CAS number 1420859-80-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18BrNO2
  • Molecular Weight : 264.16 g/mol
  • Structure : The compound features a tert-butyl group, an azetidine ring, and a bromoethyl substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with proteins or enzymes. This reactivity suggests potential roles in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : Its structure allows it to modulate protein functions, potentially affecting signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures often show antimicrobial activity. The brominated moiety may enhance this effect by interacting with microbial cell membranes.
  • Anticancer Potential : The azetidine ring structure is known for its ability to interfere with cancer cell proliferation. Compounds containing azetidine derivatives have been studied for their cytotoxic effects on various cancer cell lines.
  • Metabolic Regulation : Similar compounds have been identified as inhibitors of enzymes involved in fatty acid metabolism, indicating that this compound may also play a role in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential inhibition of microbial growth
AnticancerCytotoxic effects on cancer cells
Metabolic InhibitionInhibition of fatty acid metabolism enzymes

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of related azetidine compounds on 3-hydroxyacyl-CoA dehydrogenase (HADH), an enzyme critical for fatty acid metabolism. Results indicated that these compounds could effectively reduce enzyme activity, leading to decreased fatty acid oxidation rates. This suggests potential applications in treating metabolic disorders such as obesity and diabetes.

Case Study: Anticancer Activity

In vitro studies have shown that azetidine derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve disruption of cellular processes leading to apoptosis, although specific pathways remain under investigation .

Properties

IUPAC Name

tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCAWEYWTGJUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420859-80-8
Record name tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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